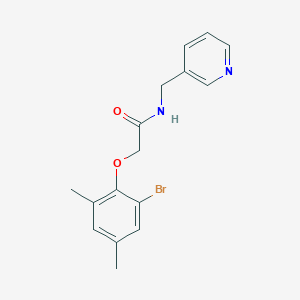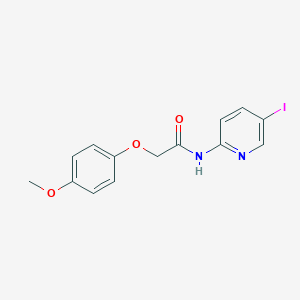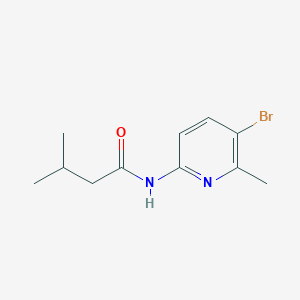![molecular formula C21H25N3O3 B250789 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250789.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as AM-251 and is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
AM-251 selectively binds to the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor and acts as an antagonist, blocking the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The this compound receptor is predominantly expressed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood. By blocking the this compound receptor, AM-251 modulates these physiological processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AM-251 have been extensively studied in animal models. It has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system in the hypothalamus. In addition, AM-251 has been demonstrated to improve glucose tolerance and insulin sensitivity by modulating the activity of the endocannabinoid system in the liver and adipose tissue. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine, by blocking the rewarding effects of these drugs.
実験室実験の利点と制限
AM-251 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor, which allows for specific modulation of the endocannabinoid system. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in experiments. Furthermore, the use of AM-251 in experiments requires careful consideration of the potential effects on the endocannabinoid system and the physiological processes it regulates.
将来の方向性
There are several future directions for the research on AM-251. One area of interest is the potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. Further studies are needed to investigate the long-term effects and safety of AM-251 in animal models and humans. In addition, the development of novel compounds that target the endocannabinoid system with improved solubility and selectivity is an area of active research. Furthermore, the elucidation of the molecular mechanisms underlying the effects of AM-251 on the endocannabinoid system can provide insights into the physiological processes regulated by this system.
合成法
The synthesis of AM-251 involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-4-(4-acetylpiperazin-1-yl)benzamide to form AM-251. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
AM-251 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine.
特性
分子式 |
C21H25N3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C21H25N3O3/c1-15-5-4-6-19(20(15)27-3)21(26)22-17-7-9-18(10-8-17)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26) |
InChIキー |
QVONUKWCRYDIRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
